4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide
Description
Properties
CAS No. |
1152522-79-6 |
|---|---|
Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
4-hydroxy-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H10N2O3S/c14-10-1-3-11(4-2-10)17(15,16)13-9-5-7-12-8-6-9/h1-8,14H,(H,12,13) |
InChI Key |
KVHWJOULIZFALZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide
Sulfonamide Formation via Arylsulfonyl Chloride and Aminopyridine
The classical approach to preparing sulfonamide derivatives involves the reaction of an arylsulfonyl chloride with an amine. In this case, 4-hydroxybenzenesulfonyl chloride can be reacted with 4-aminopyridine to form the target sulfonamide.
- Reaction conditions: Typically, the reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine or pyridine as base) at low to ambient temperature.
- Mechanism: The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
- Purification: The product is isolated by aqueous workup and recrystallization.
This method is straightforward but requires the availability of the sulfonyl chloride precursor.
Synthesis via N-Cyanoacetoarylsulfonylhydrazide Intermediates
A more advanced and versatile synthetic route involves the use of N-cyanoacetoarylsulfonylhydrazide intermediates, which can be transformed into various sulfonamide derivatives incorporating pyridine rings.
- Preparation of N-cyanoacetoarylsulfonylhydrazide: This intermediate is synthesized by reacting cyanoacetohydrazide with arylsulfonyl chloride under controlled conditions.
- Reaction with electrophilic acrylonitrile derivatives: The N-cyanoacetoarylsulfonylhydrazide is then reacted with electrophiles such as 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles or 2-ethoxy acrylonitrile derivatives in the presence of bases like potassium hydroxide or sodium ethoxide in solvents such as dry dimethylformamide or ethanol.
- Cyclization and elimination steps: The reaction proceeds via addition of the active methylene group to the electrophilic double bond, elimination of alkylthiol or ethanol, and intramolecular cyclization involving the NH group and cyano group to form the sulfonamide-containing pyridone or pyridone analog.
- Example: The reaction of N-cyanoacetoarylsulfonylhydrazide with 2-ethoxy acrylonitrile derivatives in ethanolic sodium ethoxide yields N-arylsulfonylpyridones (compounds 15a–d), which are structurally related to this compound.
Table 1: Key Reaction Parameters for N-Cyanoacetoarylsulfonylhydrazide Route
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Formation of hydrazide | Cyanoacetohydrazide + arylsulfonyl chloride | Not specified | Ambient | Not specified | Intermediate for sulfonamide |
| Reaction with acrylonitrile | Hydrazide + 2-ethoxy acrylonitrile derivative | Ethanol + NaOEt | Reflux (30-45 min) | 30-45 minutes | Cyclization to pyridone |
| Purification | Recrystallization | Methanol or EtOAc | Ambient | - | Solid product isolation |
Hydrazine Hydrate-Mediated Cyclization
In some synthetic sequences, hydrazine hydrate is used to transform intermediate sulfonamide derivatives into pyrazolopyridone analogs.
- Procedure: Treatment of sulfonamide intermediates with hydrazine hydrate in dry dimethylformamide containing catalytic piperidine, followed by heating for 2 hours.
- Outcome: Loss of alkylthio groups and cyclization to form the pyrazolopyridone ring system.
- Relevance: Although this method is more specific to pyrazolopyridone derivatives, it demonstrates the versatility of sulfonamide intermediates in forming heterocyclic compounds related to the target compound.
Detailed Synthetic Example from Literature
The synthesis reported by Ahmed et al. (2020) provides a comprehensive method for preparing sulfonamide compounds structurally related to this compound:
- Step 1: Preparation of N-cyanoacetoarylsulfonylhydrazide by reacting cyanoacetohydrazide with arylsulfonyl chloride.
- Step 2: Reaction of this hydrazide with 2-ethoxy acrylonitrile derivatives in ethanolic sodium ethoxide solution under reflux for 30-45 minutes.
- Step 3: Isolation of the product by concentration under reduced pressure, addition of ethanol to precipitate the solid, filtration, washing, and recrystallization.
- Characterization: The products show characteristic infrared absorption bands for NH and NH2 groups around 3286–3308 cm⁻¹ and pyridine proton signals in the 1H NMR spectrum near 7.94–7.95 ppm.
- Yields: High yields (typically above 90%) are reported for these reactions.
This synthetic route is advantageous due to its modularity and ability to generate diverse analogs by varying the acrylonitrile derivatives used.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Applicability |
|---|---|---|---|
| Arylsulfonyl chloride + 4-aminopyridine | Simple, direct sulfonamide bond formation | Requires sulfonyl chloride precursor | Suitable for straightforward sulfonamide synthesis |
| N-cyanoacetoarylsulfonylhydrazide route | Versatile, allows incorporation of pyridone rings and analogs | Multi-step, requires hydrazide intermediate | Useful for generating diverse sulfonamide derivatives |
| Hydrazine hydrate cyclization | Enables formation of heterocyclic pyrazolopyridones | Specific to certain derivatives, less direct | For advanced heterocyclic sulfonamide analogs |
Research Findings Supporting Preparation Methods
- The N-cyanoacetoarylsulfonylhydrazide approach has been validated by the synthesis of compounds with significant biological activities, including antiviral and antimicrobial effects, as well as enzyme inhibition (e.g., Hsp90α).
- Spectroscopic data (IR, 1H NMR) and elemental analysis confirm the successful formation of sulfonamide and pyridone functionalities in these compounds.
- The synthetic methods allow for structural diversification, which is crucial for structure-activity relationship studies and optimization of biological properties.
- Alternative synthetic strategies, such as Suzuki-Miyaura cross-coupling followed by sulfonamide formation, have been explored for related compounds but are less commonly applied for direct synthesis of this compound.
Summary Table of Key Synthetic Steps for this compound
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division.
Comparison with Similar Compounds
Key Observations :
- Pyridine vs. Pyrimidine : Pyridin-4-yl (target) vs. pyrimidin-2-yl () alters electron distribution and steric interactions, affecting binding to enzymatic active sites.
- Complex Heterocycles : Compounds like Zelenirstat () incorporate multiple heterocycles (pyrazole, piperazine-pyridine), broadening target specificity but increasing synthetic complexity.
Pharmacological Activity
- Enzyme Inhibition :
- The target compound’s hydroxy group may mimic catalytic water molecules in carbonic anhydrase binding, similar to benzenesulfonamide derivatives with pyrazoline moieties (e.g., ).
- Zelenirstat () demonstrates that bulky substituents (e.g., piperazine-pyridine) are critical for selective N-myristoyltransferase inhibition, a mechanism absent in simpler sulfonamides.
- Antimicrobial vs. Anticancer Activity: 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide () retains classical antibacterial activity, whereas the target compound’s hydroxy group may shift efficacy toward eukaryotic enzymes.
Physicochemical Properties
- Solubility : The hydroxy group increases aqueous solubility compared to methyl (logP reduction by ~0.5–1.0 units) but less than sulfonamides with ionizable groups (e.g., piperazine in ).
- Stability : Trifluoromethyl groups () enhance metabolic stability via steric and electronic effects, whereas the target compound’s hydroxy group may predispose it to oxidation or conjugation.
Biological Activity
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide, a sulfonamide compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with a hydroxy group and a pyridine moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 280.3 g/mol. The unique combination of functional groups allows for various interactions that are crucial for its biological activity.
Antimicrobial Activity
this compound exhibits antimicrobial properties primarily through the inhibition of bacterial growth. It achieves this by interfering with folic acid synthesis via competitive inhibition of the enzyme dihydropteroate synthase, which is vital for bacterial survival. This mechanism is shared among many sulfonamides, making them effective against a range of bacterial infections.
Enzyme Inhibition
In addition to its antibacterial properties, this compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly relevant in physiological processes like respiration and acid-base balance. Studies indicate that modifications on the benzene and pyridine rings can significantly alter its inhibitory activity against different CA isoforms.
Anticancer Potential
Recent research highlights the anticancer activity of sulfonamide derivatives, including this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, certain derivatives exhibited IC values below 50 µM, indicating significant cytotoxicity .
Comparative Analysis with Related Compounds
A comparative study was conducted to evaluate the biological activity of this compound against structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects | IC (µM) |
|---|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | First sulfonamide antibiotic; lacks additional groups | N/A |
| 4-Amino-N-(pyridin-4-yl)benzene-1-sulfonamide | Contains amino group instead of hydroxy | More potent against certain bacteria | N/A |
| 4-Hydroxy-N-(pyridin-3-yl)benzene-1-sulfonamide | Hydroxy group at position 4; pyridine at position 3 | Different biological activity due to pyridine position | N/A |
| N-(pyridin-2-yl)benzenesulfonamide | Pyridine at position 2 | Different pharmacological profile due to substitution | N/A |
The distinct biological activity of this compound can be attributed to the specific positioning of its functional groups, which enhances its interaction with target enzymes.
Case Studies and Research Findings
In one notable study, derivatives of benzenesulfonamides were synthesized and tested for their anticancer properties. The findings indicated that certain compounds induced apoptosis in cancer cell lines, further validating the therapeutic potential of sulfonamides in oncology .
Moreover, another investigation focused on the structure-activity relationship (SAR), revealing that modifications on the benzene ring significantly influenced the inhibitory potency against carbonic anhydrases. This emphasizes the importance of chemical structure in determining biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide, and how can purity be optimized?
- Methodology : The synthesis typically involves coupling a sulfonated benzene derivative with a pyridinyl amine. Key steps include:
Sulfonation : Introduce the sulfonyl group to 4-hydroxybenzene derivatives under controlled acidic conditions (e.g., H₂SO₄, 0–5°C).
Amidation : React the sulfonated intermediate with 4-aminopyridine in a polar aprotic solvent (e.g., DMF) using coupling agents like EDC/HOBt to minimize side reactions .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity.
- Key Considerations : Monitor reaction progress via TLC and HPLC. Impurities often arise from incomplete sulfonation or unreacted amine.
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Techniques :
- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H⋯O and O–H⋯O interactions) and confirms dihedral angles between the benzene and pyridine rings (e.g., 78.2° in the parent structure) .
- NMR : Key signals include:
- ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm (pyridine H2/H6), hydroxyl proton at δ 10.2 ppm (broad).
- ¹³C NMR : Sulfonamide carbonyl at δ 168–170 ppm .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Approach :
Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states.
Machine Learning : Train models on reaction yields and conditions (solvent, temperature) from existing datasets (e.g., ICReDD’s workflow ).
- Case Study : Modifying the hydroxyl group to methoxy improved solubility (logP reduced by 0.8) but required adjusting coupling temperatures by 15°C to avoid decomposition .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
- Analysis Framework :
- In Vitro/In Vivo Correlation : Compare enzyme inhibition (e.g., IC₅₀ for carbonic anhydrase) with in vivo antitumor efficacy (e.g., ABT-751 analogues reduced tumor volume by 60% in murine models ).
- Structural Modifications : Adding substituents to the pyridine ring (e.g., chloro at position 3) increased target affinity but reduced bioavailability due to higher logP .
- Data Table :
| Derivative | IC₅₀ (nM) | logP | Tumor Inhibition (%) |
|---|---|---|---|
| Parent | 120 | 2.1 | 40 |
| 3-Cl | 45 | 2.8 | 65 |
| 4-OCH₃ | 95 | 1.5 | 50 |
Q. How do hydrogen-bonding networks influence crystallographic packing and stability?
- Findings :
- Intermolecular Bonds : N–H⋯O (2.89 Å) and O–H⋯O (2.75 Å) interactions form 2D sheets, stabilizing the crystal lattice .
- Thermal Stability : Derivatives with stronger hydrogen bonds (e.g., nitro substituents) exhibit higher melting points (ΔTm = +25°C) .
Methodological Guidelines
- Experimental Design : Use DoE (Design of Experiments) to optimize solvent polarity (e.g., ε from 4.3 for THF to 37.5 for DMSO) and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) .
- Contradiction Mitigation : Validate biological assays across multiple cell lines (e.g., HT-29 vs. MCF-7) and use pharmacokinetic modeling to adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
